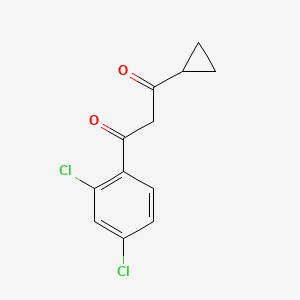
N-(1,2-dihydroacenaphthylen-5-yl)naphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(1,2-dihydroacenaphthylen-5-yl)naphthalene-2-carboxamide” is a chemical compound with the molecular formula C23H17NO . It is a complex organic compound that falls under the category of carboxamides .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a naphthalene ring attached to a carboxamide group via an acenaphthylene moiety . The exact 3D conformer and other structural details can be found in databases like PubChem .Scientific Research Applications
Antimycobacterial Activity
A study conducted by Goněc et al. (2016) explored the antimycobacterial properties of N-alkoxyphenylhydroxynaphthalenecarboxamides, which are structurally related to N-(1,2-dihydroacenaphthylen-5-yl)naphthalene-2-carboxamide. They found that some of these compounds demonstrated significant antimycobacterial activity, comparable or even superior to rifampicin, a standard antimycobacterial drug. This was particularly true for compounds like 2-hydroxy-N-(4-propoxyphenyl)-naphthalene-1-carboxamide and N-[3-(But-2-yloxy)phenyl]- and N-[4-(but-2-yloxy)phenyl]-2-hydroxy-naphthalene-1-carboxamide, which showed high activity against various mycobacterial strains and low cytotoxicity. The study highlighted the role of lipophilicity in influencing activity and the potential for these compounds in antimycobacterial therapy (Goněc et al., 2016).
Anticancer Evaluation
Salahuddin et al. (2014) investigated the anticancer potential of naphthalene-2-carboxamide derivatives. They synthesized compounds like 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole and evaluated their anticancer activity in vitro. One of the compounds exhibited significant activity against a breast cancer cell line, indicating the potential of these compounds in cancer therapy. This study demonstrates the broader application of naphthalene derivatives in developing new anticancer drugs (Salahuddin et al., 2014).
Applications in Supramolecular Chemistry and Sensors
Kobaisi et al. (2016) conducted a comprehensive review of naphthalene diimides (NDIs), which are closely related to this compound. They explored the application of NDIs in supramolecular chemistry, sensors, molecular switching devices, catalysis, and medicinal applications, including DNA intercalation. This review showcases the versatility of naphthalene derivatives in various scientific fields, including materials science and pharmaceuticals (Kobaisi et al., 2016).
Properties
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO/c25-23(19-11-8-15-4-1-2-5-18(15)14-19)24-21-13-12-17-10-9-16-6-3-7-20(21)22(16)17/h1-8,11-14H,9-10H2,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHPJEGGGGLJBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-bromobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2418471.png)
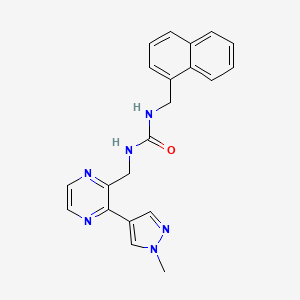
![N-(2-furylmethyl)-4-{[2-[(1-{[(2-furylmethyl)amino]carbonyl}propyl)thio]-4-oxoquinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2418475.png)
![(5Z)-5-[(4-ethoxyphenyl)methylidene]-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2418476.png)
![N-{2-[1-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2418479.png)
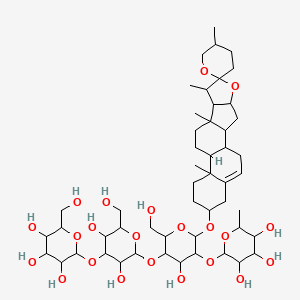
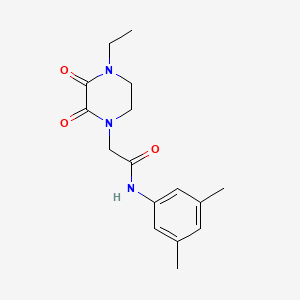
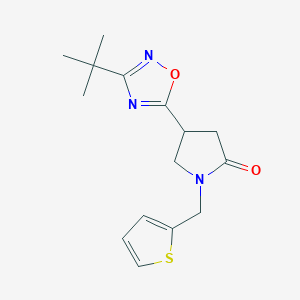
![3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B2418485.png)
